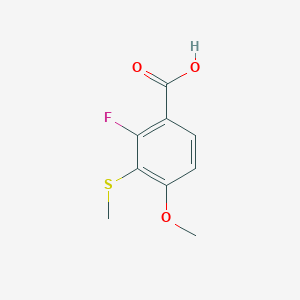

![molecular formula C14H21NO3 B6315833 [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester CAS No. 1787261-03-3](/img/structure/B6315833.png)

[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

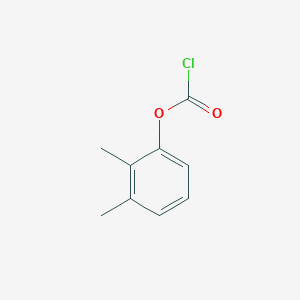

4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester (4-HMEP-TBE) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of carbamic acid t-butyl ester (CATBE) and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis Building Block

tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate: is a valuable building block in organic synthesis. It is used to introduce the tert-butyloxycarbonyl (Boc) protecting group . This group is pivotal in the protection of amines, amino acids, and amino alcohols during synthesis, allowing for subsequent reactions to occur without affecting these functional groups.

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its protected carbamate structure is useful in the development of drugs that require a phenyl carbamate moiety. For instance, it has been implicated in the synthesis of molecules that can act as both β-secretase and acetylcholinesterase inhibitors , which are important targets in Alzheimer’s disease research.

Material Science

In material science, tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate can be used as a precursor for the synthesis of polymers and coatings. Its phenolic structure makes it a candidate for the development of UV stabilizers, which are essential in enhancing the durability of plastics and coatings by protecting them from UV degradation .

Proteomics Research

The compound is used in proteomics research as a standard or reference compound in mass spectrometry (MS) and high-performance liquid chromatography (HPLC). It helps in the identification and quantification of proteins and peptides by providing a benchmark for comparison .

Targeted Protein Degradation

It has applications in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that recruit specific proteins to the ubiquitin-proteasome system for degradation. The compound’s structure allows for its use as a semi-flexible linker in PROTAC molecules .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact withvoltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) .

Mode of Action

It’s known that carbamate compounds typically work by forming acovalent bond with their target, which can lead to changes in the target’s function . The compound may also be involved in the synthetic strategy for carbamate formation from CO2 and amines , a process that can be mediated by superbases.

Biochemical Pathways

For example, if the compound targets voltage-gated sodium channels, it could affect neuronal signaling pathways .

Pharmacokinetics

It’s known that the compound’sester group could potentially be hydrolyzed in the body, affecting its bioavailability .

Result of Action

Based on its potential targets, it could potentiallyalter neuronal signaling or mediate the formation of carbamates .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s ester group could be more prone to hydrolysis under acidic conditions .

properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxypropan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h6-9,17H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUNXHSYOGKUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)